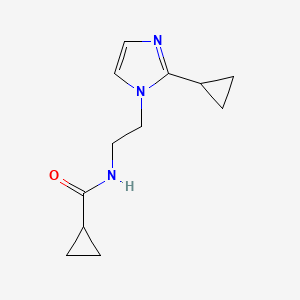

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole synthesis can be achieved through various methods. One common method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a ZnCl2-catalyzed [3 + 2] cycloaddition reaction .Molecular Structure Analysis

Imidazole is a non-planar molecule with considerable delocalization of π-electron density within the ring . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Compounds with imidazole rings, such as 1-(2-ethylamino)-2-methylimidazoline, have been evaluated for their effectiveness in inhibiting corrosion on metal surfaces, particularly in acidic media. The electrochemical behavior of these compounds demonstrates good corrosion inhibition efficiency, attributed to the active sites provided by nitrogen atoms and the plane geometry of the heterocyclic ring which promotes coordination with the metal surface (Cruz et al., 2004).

Drug Discovery and Medicinal Chemistry

In medicinal chemistry, modifications of the imidazo[1,2-a]pyrimidine moiety have been undertaken to reduce metabolism mediated by aldehyde oxidase (AO), demonstrating the strategic alteration of heterocycles to enhance drug stability. This indicates that structural analogs of the N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide could be designed for improved pharmacokinetic properties in drug development programs (Linton et al., 2011).

Polymer Synthesis

The reactivity of imidazole derivatives towards various acids has been exploited in the synthesis of polyamides, demonstrating the potential of these compounds in creating new polymeric materials with desirable properties. This research points towards the application of cyclopropane and imidazole-containing compounds in the development of novel polymers with specific characteristics (Kagiya et al., 1967).

Cellular Uptake and DNA Binding

The study of pyrrole-imidazole polyamides has revealed insights into the cellular permeability of these compounds. Modifications to the linker structure have been found to significantly affect their ability to enter cells, suggesting that structural analogs of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide could be tailored for enhanced cellular delivery in therapeutic applications (Liu & Kodadek, 2009).

Antimicrobial and Antioxidant Properties

Compounds with cyclopropane moieties have shown promising antimicrobial and antioxidant activities, highlighting the potential of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide and its analogs in the development of new antimicrobial and antioxidant agents. This research underscores the importance of structural diversity in the search for compounds with specific biological activities (Raghavendra et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c16-12(10-3-4-10)14-6-8-15-7-5-13-11(15)9-1-2-9/h5,7,9-10H,1-4,6,8H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPHNYPAMRRNAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CN2CCNC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2875081.png)

![3-[(2,6-dichlorophenyl)methyl]-10-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2875082.png)

![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2875085.png)

![4-butoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2875087.png)

![{4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine](/img/structure/B2875088.png)

![[4-(5-Methylbenzotriazol-1-yl)piperidin-1-yl]-phenylmethanone](/img/structure/B2875090.png)

![5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol](/img/structure/B2875091.png)

![2,4-difluoro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2875104.png)